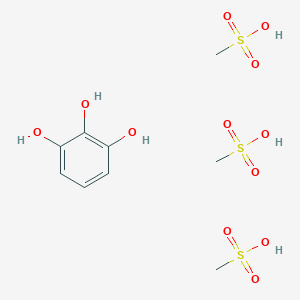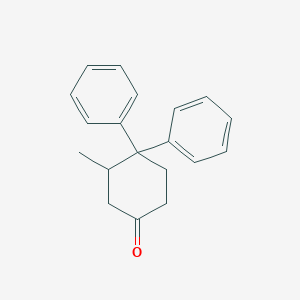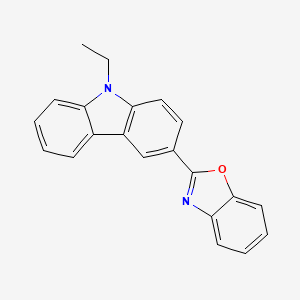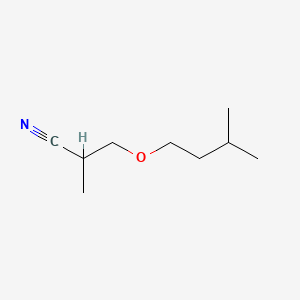
Benzene-1,2,3-triol;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,2,3-triol;methanesulfonic acid typically involves the sulfonation of benzene-1,2,3-triol. One common method is to react benzene-1,2,3-triol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene-1,2,3-triol;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, benzene-1,2,3-triol;methanesulfonic acid is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for chemists.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo oxidation and reduction reactions makes it useful for investigating redox processes in biological systems.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its derivatives could be explored for their therapeutic properties.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its sulfonic acid group makes it a useful intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of benzene-1,2,3-triol;methanesulfonic acid involves its ability to participate in redox reactions and form stable complexes with various metal ions. These properties enable it to interact with biological molecules and enzymes, influencing metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,2,4-triol: Another trihydroxybenzene with hydroxyl groups at different positions.
Benzene-1,3,5-triol: A trihydroxybenzene with a symmetrical arrangement of hydroxyl groups.
Methanesulfonic acid: A strong organic acid without the benzene ring structure.
Uniqueness
Benzene-1,2,3-triol;methanesulfonic acid is unique due to the combination of the trihydroxybenzene structure with the sulfonic acid group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components.
Propriétés
Numéro CAS |
126615-05-2 |
|---|---|
Formule moléculaire |
C9H18O12S3 |
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
benzene-1,2,3-triol;methanesulfonic acid |
InChI |
InChI=1S/C6H6O3.3CH4O3S/c7-4-2-1-3-5(8)6(4)9;3*1-5(2,3)4/h1-3,7-9H;3*1H3,(H,2,3,4) |
Clé InChI |
JBBVLCWPFCCSDH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=C(C(=C1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride](/img/structure/B14269985.png)
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)


![2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14270006.png)

![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)
![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)


![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)


